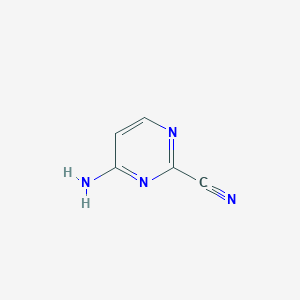

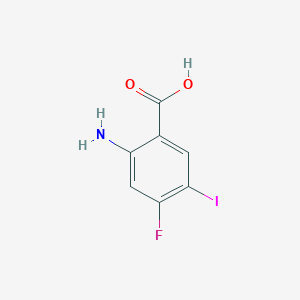

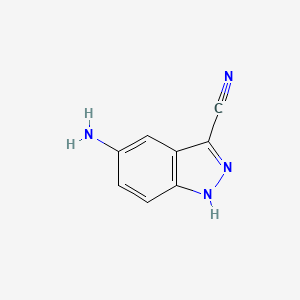

5-Amino-1H-indazole-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Amino-1H-indazole-3-carbonitrile is a useful research compound. Its molecular formula is C8H6N4 and its molecular weight is 158.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Explosive Material Research

5-Amino-1H-indazole-3-carbonitrile derivatives have been explored in the synthesis of new insensitive high explosives. Notably, research has shown the development of compounds with high density, thermal stability, and insensitivity to impact, friction, and electrical discharge, making them potential replacements for traditional explosives (Snyder et al., 2017).

Medicinal Chemistry

This compound has been used in medicinal chemistry for the synthesis of novel pyrimidine and annulated pyrimidine fused indazole derivatives. These compounds have demonstrated significant antimicrobial activity against various bacteria and fungi (Yakaiah et al., 2008).

Synthesis of Novel Compounds

In synthetic chemistry, this compound has been utilized for the efficient synthesis of triazolo[4,3-a]-pyrimidine-6-carbonitriles. This method offers advantages like short reaction times, good yields, high selectivity, and operational simplicity (Ablajan et al., 2012).

Development of Energetic Salts

The compound has been used in the synthesis of bi-heterocyclic skeletons with high heat of formation (HOF) and corresponding energetic salts with high heat of detonation. These energetic salts show comparable detonation performances to traditional explosives like RDX (Cao et al., 2020).

Fluorescent Material Research

This compound derivatives have been synthesized and characterized for their potential as fluorescent materials. Studies include structural, spectroscopic, and photophysical analyses, showing promise for nonlinear optical properties (Singh et al., 2017).

Corrosion Inhibition

Derivatives of this compound have been investigated as corrosion inhibitors for mild steel in acidic solutions. These studies include gravimetric, electrochemical, and theoretical approaches, demonstrating significant inhibition efficiency (Yadav et al., 2016).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that indazole derivatives, which 5-amino-1h-indazole-3-carbonitrile is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and others .

Mode of Action

Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biological context.

Biochemical Pathways

Indazole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the broad range of biological activities associated with indazole derivatives, it’s likely that this compound could have diverse molecular and cellular effects .

Biochemische Analyse

Biochemical Properties

5-Amino-1H-indazole-3-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses . Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis . By modulating this pathway, this compound can induce changes in gene expression that lead to altered cellular behavior. Furthermore, this compound can impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound can bind to the active site of enzymes, preventing them from catalyzing their respective reactions . Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis . These interactions can lead to changes in cellular function and behavior, contributing to the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme temperatures or pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced over time . For example, prolonged exposure to this compound can lead to increased inhibition of enzyme activity and more significant changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can have beneficial effects, such as reducing inflammation or inhibiting tumor growth . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular processes . Studies have identified specific dosage thresholds at which the compound’s effects shift from therapeutic to toxic, highlighting the importance of careful dosage management in potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways within the cell. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell . For instance, the compound can inhibit enzymes involved in the synthesis of nucleotides, leading to reduced nucleotide levels and impaired DNA replication and repair .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . These interactions can influence the compound’s localization and accumulation within specific tissues, affecting its overall activity and function . For example, binding to specific transporters can enhance the compound’s uptake into target cells, increasing its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may be localized to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production . The precise localization of this compound within the cell can significantly impact its biological effects and therapeutic potential .

Eigenschaften

IUPAC Name |

5-amino-1H-indazole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c9-4-8-6-3-5(10)1-2-7(6)11-12-8/h1-3H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGEYZMRZVKMQBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=NN2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626547 |

Source

|

| Record name | 5-Amino-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89939-59-3 |

Source

|

| Record name | 5-Amino-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1291387.png)